Cas no 1339188-29-2 (2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide)

2-(3-Hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide is a specialized organic compound featuring a hydroxy-substituted azetidine ring coupled with a diisopropylacetamide moiety. Its structural design confers unique reactivity and solubility properties, making it valuable in pharmaceutical and agrochemical synthesis. The presence of the azetidine ring enhances conformational rigidity, while the hydroxy group provides a handle for further functionalization. The diisopropylamide moiety contributes to steric hindrance, influencing selectivity in reactions. This compound is particularly useful as an intermediate in the development of bioactive molecules, where precise stereochemistry and functional group compatibility are critical. Its balanced hydrophilicity and lipophilicity further enhance its utility in diverse synthetic applications.
2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide structure
1339188-29-2 structure
商品名:2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide
CAS番号:1339188-29-2
MF:C11H22N2O2
メガワット:214.304583072662
CID:5573337

2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide 化学的及び物理的性質

名前と識別子

    • 1-Azetidineacetamide, 3-hydroxy-N,N-bis(1-methylethyl)-
    • 2-(3-hydroxyazetidin-1-yl)-n,n-bis(propan-2-yl)acetamide
    • 2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide
    • インチ: 1S/C11H22N2O2/c1-8(2)13(9(3)4)11(15)7-12-5-10(14)6-12/h8-10,14H,5-7H2,1-4H3
    • InChIKey: AOOACPBOSJCYGV-UHFFFAOYSA-N
    • ほほえんだ: N1(CC(N(C(C)C)C(C)C)=O)CC(O)C1

じっけんとくせい

  • 密度みつど: 1.067±0.06 g/cm3(Predicted)
  • ふってん: 322.9±37.0 °C(Predicted)
  • 酸性度係数(pKa): 14.22±0.20(Predicted)

2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
H171946-100mg
2-(3-hydroxyazetidin-1-yl)-n,n-bis(propan-2-yl)acetamide
1339188-29-2
100mg
$ 115.00 2022-06-04
Life Chemicals
F1908-2449-1g
2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide
1339188-29-2 95%+
1g
$770.0 2023-09-07
Life Chemicals
F1908-2449-2.5g
2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide
1339188-29-2 95%+
2.5g
$1679.0 2023-09-07
Life Chemicals
F1908-2449-10g
2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide
1339188-29-2 95%+
10g
$3532.0 2023-09-07
TRC
H171946-1g
2-(3-hydroxyazetidin-1-yl)-n,n-bis(propan-2-yl)acetamide
1339188-29-2
1g
$ 680.00 2022-06-04
Life Chemicals
F1908-2449-0.25g
2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide
1339188-29-2 95%+
0.25g
$694.0 2023-09-07
Life Chemicals
F1908-2449-0.5g
2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide
1339188-29-2 95%+
0.5g
$731.0 2023-09-07
Life Chemicals
F1908-2449-5g
2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide
1339188-29-2 95%+
5g
$2525.0 2023-09-07
TRC
H171946-500mg
2-(3-hydroxyazetidin-1-yl)-n,n-bis(propan-2-yl)acetamide
1339188-29-2
500mg
$ 435.00 2022-06-04

2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamideに関する追加情報

Exploring the Potential of 2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide (CAS No. 1339188-29-2) in Modern Pharmaceutical Research

The compound 2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide (CAS No. 1339188-29-2) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical chemistry. As researchers continue to explore novel drug candidates, this molecule stands out for its azetidine core and bis-isopropyl substitution pattern, which contribute to its distinctive physicochemical properties.

With the growing demand for small molecule therapeutics and targeted drug delivery systems, compounds like 2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide are becoming increasingly valuable. The hydroxyazetidine moiety in particular has shown promise in enhancing bioavailability and improving metabolic stability, addressing key challenges in drug development that researchers frequently search for solutions to.

The pharmaceutical industry's shift toward fragment-based drug discovery has made 1339188-29-2 particularly interesting. Its molecular weight of approximately 228.3 g/mol and calculated LogP value make it an attractive building block for medicinal chemists. Recent studies suggest that modifications of the acetamide portion could lead to compounds with improved blood-brain barrier penetration, a hot topic in neuroscience research.

One of the most searched questions in pharmaceutical chemistry relates to improving drug solubility, and this is where 2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide shows particular promise. The presence of both hydrophilic (hydroxy group) and lipophilic (isopropyl groups) regions in the molecule creates an interesting balance that could be optimized for various therapeutic applications.

In the context of structure-activity relationship (SAR) studies, the azetidine ring in 1339188-29-2 offers significant advantages. Compared to more common saturated heterocycles, the four-membered ring provides greater conformational constraint, which can lead to improved target selectivity - a key consideration in modern drug design to minimize off-target effects.

The synthesis of 2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide typically involves amide bond formation between appropriately protected 3-hydroxyazetidine derivatives and N,N-diisopropylchloroacetamide. Recent advances in green chemistry approaches have made this process more efficient, addressing another common search query about environmentally friendly synthesis methods.

From a medicinal chemistry perspective, the hydroxyazetidine-acetamide scaffold presents multiple opportunities for lead optimization. The hydroxyl group serves as an excellent handle for further derivatization, allowing for the creation of prodrugs or targeting moieties, which are frequently searched topics in drug delivery research.

The physicochemical properties of 1339188-29-2 make it particularly interesting for CNS drug development. With calculated properties that fall within the optimal ranges for blood-brain barrier penetration (molecular weight <500, LogP 2-5, hydrogen bond donors ≤3), this compound could serve as a valuable starting point for neurotherapeutic research.

Recent patent literature reveals growing interest in azetidine-containing compounds like 2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide for various applications. The compound's potential in GPCR modulation and kinase inhibition has been particularly noted, addressing two of the most searched target classes in pharmaceutical research.

As the pharmaceutical industry continues to explore novel heterocycles for drug discovery, 1339188-29-2 represents an important example of how underutilized ring systems can offer unique advantages. The strain energy of the azetidine ring, combined with the steric effects of the isopropyl groups, creates a molecular architecture that could lead to breakthrough therapeutics.

The future research directions for 2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide are likely to focus on its potential in combination therapies and precision medicine applications. With the growing emphasis on personalized treatment approaches, compounds with such versatile modification potential will remain at the forefront of pharmaceutical innovation.

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Cuiyuan Biotechnology Co.,Ltd
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited